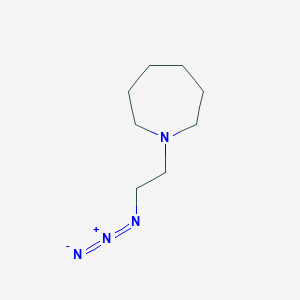

1-(2-Azidoethyl)azepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-azidoethyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c9-11-10-5-8-12-6-3-1-2-4-7-12/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWCQVNBNDLEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Azepane Scaffolds in Contemporary Chemical Design

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in a multitude of biologically active compounds and approved pharmaceuticals. nih.govnih.gov Its prevalence stems from the unique three-dimensional chemical space that the seven-membered ring occupies, offering a higher degree of conformational flexibility compared to more common five- and six-membered rings. researchgate.net This flexibility can be crucial for optimizing interactions with biological targets, potentially leading to enhanced efficacy and selectivity of drug candidates. nih.gov

The development of synthetic methodologies to access functionalized azepanes is an active area of research. researchgate.netmdpi.comrsc.org Strategies such as ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences are continually being refined to allow for the precise installation of various substituents on the azepane core. researchgate.net These efforts have led to the creation of diverse libraries of azepane derivatives for screening in drug discovery programs, targeting a wide array of diseases including cancer, diabetes, and neurological disorders. nih.govacs.org The incorporation of an ethylazide group onto the azepane nitrogen, as in 1-(2-Azidoethyl)azepane, represents a strategic functionalization that opens up a host of possibilities for further chemical modification and application.

Role of Azide Functionalities in Bio Orthogonal Chemistry and Synthetic Strategies

The azide (B81097) group (-N₃) is a compact and highly energetic functional group that has become an indispensable tool in modern organic synthesis, most notably in the field of bio-orthogonal chemistry. nih.govwikipedia.org Coined by Carolyn R. Bertozzi, bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org The azide group is particularly well-suited for this purpose as it is virtually absent in biological systems and exhibits exquisite reactivity with specific partners, such as alkynes and phosphines. thermofisher.comrsc.org

The most prominent bio-orthogonal reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. This reaction is characterized by its high efficiency, mild reaction conditions, and the formation of a stable triazole linkage. sigmaaldrich.com A copper-free version, known as the strain-promoted azide-alkyne cycloaddition (SPAAC), has also been developed for applications where the potential toxicity of copper is a concern. wikipedia.org

Beyond bio-orthogonal applications, azides serve as versatile synthetic intermediates. They can be readily introduced into molecules and can participate in a variety of transformations, including the Staudinger ligation to form amides and reduction to primary amines. nih.gov The presence of the azide in 1-(2-Azidoethyl)azepane therefore endows it with the potential for facile conjugation to a wide range of molecules, making it a valuable building block for creating complex molecular architectures.

Overview of Research Trajectories for 1 2 Azidoethyl Azepane

Precursor-Based Synthesis of this compound

Precursor-based syntheses commence with a pre-formed azepane ring, which is subsequently functionalized to introduce the 2-azidoethyl moiety.

Azepane Ring Functionalization Approaches

The functionalization of the azepane ring is a critical step in these synthetic routes. Direct N-alkylation of azepane is the most straightforward approach. This typically involves the reaction of azepane with a suitable 2-haloethyl derivative, such as 2-bromo- or 2-chloroethylamine, followed by conversion of the amino group to an azide.

Another approach involves the C-H functionalization of tryptamine (B22526) derivatives to construct the azepino[4,5-b]indole skeleton, which can be a precursor to more complex azepane-containing structures. pku.edu.cn While not a direct synthesis of this compound, this methodology highlights advanced strategies for modifying the azepane ring system.

Introduction of the 2-Azidoethyl Moiety

The introduction of the 2-azidoethyl group is a key transformation. A common method involves the reaction of a precursor, such as N-(2-bromoethyl)azepane, with sodium azide in a suitable solvent like dimethylformamide (DMF). rsc.org This nucleophilic substitution reaction replaces the bromide with the azide group.

Alternatively, a two-step process can be employed starting from N-(2-hydroxyethyl)azepane. The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. Subsequent treatment with sodium azide affords the desired this compound.

A practical synthesis for 2-azidoethyl α-glycosides has been reported, which provides a useful spacer-arm for creating neoglycoconjugates. nih.gov This general strategy for creating 2-azidoethyl groups can be adapted for the synthesis of this compound.

Multistep Synthetic Pathways

A representative multistep synthesis of this compound starts with the commercially available azepane.

Scheme 1: A General Multistep Synthesis of this compound

N-Alkylation: Azepane is reacted with 2-bromoethanol (B42945) in the presence of a base, such as potassium carbonate, to yield N-(2-hydroxyethyl)azepane.

Activation of the Hydroxyl Group: The resulting alcohol is then treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) to form the corresponding tosylate.

Azide Formation: The tosylate is subsequently displaced by an azide ion, typically from sodium azide, in a polar aprotic solvent to give this compound.

| Step | Reactants | Reagents | Product |

| 1 | Azepane, 2-Bromoethanol | K₂CO₃ | N-(2-hydroxyethyl)azepane |

| 2 | N-(2-hydroxyethyl)azepane | p-Toluenesulfonyl chloride, Pyridine | N-(2-tosyloxyethyl)azepane |

| 3 | N-(2-tosyloxyethyl)azepane | NaN₃, DMF | This compound |

De Novo Synthesis of Azepane Systems Incorporating Azidoethyl Moieties

De novo synthesis involves the construction of the azepane ring itself, with the azidoethyl group incorporated during the synthetic sequence.

Ring Expansion Strategies for Azepane Formation

Ring expansion reactions are a powerful tool for the synthesis of medium-sized rings like azepanes. rsc.org These methods often start from more readily available five- or six-membered ring precursors.

The Schmidt reaction is a classic method for the ring expansion of ketones to form lactams, which can then be reduced to the corresponding cyclic amines. whiterose.ac.uk Starting with a cycloalkanone, reaction with hydrazoic acid (HN₃) in the presence of a strong acid catalyst leads to the insertion of a nitrogen atom into the ring.

For the synthesis of an azepane derivative, one would start with cyclohexanone. The resulting caprolactam can then be functionalized and reduced. To incorporate the 2-azidoethyl moiety, a precursor such as 2-(2-azidoethyl)cyclohexanone could theoretically be used, although the synthesis of such a precursor presents its own challenges. researchgate.net

A study on the Schmidt rearrangement of pyridine-substituted cycloalkanones resulted in the formation of lactams, including 2-(pyridin-2-yl)azepanone. researcher.life This demonstrates the utility of the Schmidt reaction in creating functionalized azepane skeletons.

From Nitroarenes

A novel and powerful strategy for synthesizing polysubstituted azepanes involves the dearomative ring expansion of readily available nitroarenes. manchester.ac.ukthieme-connect.com This photochemical approach transforms the six-membered benzene (B151609) ring of a nitroarene into a seven-membered azepane framework in a two-step process. manchester.ac.ukresearchgate.net

The reaction is initiated by irradiating a nitroarene with blue light (e.g., 427 nm) at room temperature in the presence of a phosphite (B83602), such as triisopropyl phosphite (P(Oi-Pr)₃), and a secondary amine, like diethylamine (B46881) (Et₂NH). manchester.ac.uk This process converts the nitro group into a highly reactive singlet nitrene intermediate. thieme-connect.comresearchgate.net The nitrene then undergoes a series of transformations including insertion, a 6π electrocyclic ring opening, and reaction with the amine to form a 3H-azepine intermediate. rsc.orgmanchester.ac.ukthieme-connect.com Subsequent hydrogenation of this intermediate, often using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), yields the saturated azepane ring. thieme-connect.comthieme-connect.com

This method is notable for its ability to predictably transfer the substitution pattern from the starting nitroarene to the final azepane product, allowing for the synthesis of complex, multi-substituted azepanes. manchester.ac.uk For instance, para-substituted nitroarenes can be converted to C4-substituted azepanes. rsc.org The process is generally efficient, though some substrates, like para-bromonitrobenzene, may present challenges during the hydrogenation step. rsc.org

Table 1: Synthesis of Azepanes from Nitroarenes

| Starting Nitroarene | Key Reagents | Intermediate | Final Product | Reported Yield |

|---|---|---|---|---|

| p-Bn-nitrobenzene | 1. Et₂NH, P(Oi-Pr)₃, blue light (427 nm) 2. H₂, Pd/C, PtO₂ | 5-benzyl-3H-azepine derivative | 4-benzyl-azepane | 84% thieme-connect.com |

| Generic Nitroarene | 1. Blue light, Phosphite, Diethylamine 2. Hydrogenation | 3H-azepine | Substituted Azepane | Good yields reported thieme-connect.com |

Via Transition Metal-Catalyzed Cyclizations (e.g., Cu(I)-Catalyzed Tandem Amination/Cyclization)

Transition metal-catalyzed reactions provide an efficient means for constructing N-heterocyclic compounds, including azepanes. mdpi.comfrontiersin.org Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes is a notable method for preparing azepine derivatives. nih.gov

In this process, a functionalized allenyne reacts with a primary or secondary amine in the presence of a Cu(I) catalyst, such as [Cu(CH₃CN)₄]PF₆. mdpi.com The reaction typically proceeds smoothly in a solvent like dioxane at elevated temperatures (e.g., 70-90°C). mdpi.com The mechanism involves the activation of the alkyne by the copper catalyst, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization involving the allene (B1206475) to form the seven-membered azepine ring. This method has been successfully applied to synthesize trifluoromethyl-substituted azepin-2-carboxylates. nih.govresearchgate.net While direct synthesis of this compound via this route is not explicitly detailed, the methodology is adaptable for creating various azepane scaffolds that can be further functionalized.

N-Alkylation and Azidoethyl Transfer Reagent Utilization

Once the azepane (hexamethyleneimine) ring is formed, the final step in synthesizing this compound is the introduction of the 2-azidoethyl group onto the nitrogen atom. This is typically achieved through a standard N-alkylation reaction.

The azepane nitrogen acts as a nucleophile, attacking an appropriate electrophilic azidoethyl transfer reagent. A common reagent for this purpose is 2-azidoethyl bromide or a related halide. The reaction involves the displacement of the halide by the azepane's secondary amine, forming a new carbon-nitrogen bond and yielding the target tertiary amine, this compound. This is a conventional and widely used method for the N-alkylation of cyclic amines.

Derivatization and Functionalization Strategies of this compound Precursors

The versatility of the azepane scaffold allows for extensive modification, making it a valuable building block in medicinal chemistry and organic synthesis. lifechemicals.com Functionalization can occur at the azepane nitrogen or on the carbon framework of the ring itself.

Strategies for Modifying the Azepane Nitrogen (e.g., Boc-protected derivatives)

To facilitate selective reactions on the azepane ring or at other positions of a more complex molecule, the azepane nitrogen is often protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its straightforward removal under acidic conditions. smolecule.comcymitquimica.com

The synthesis of tert-butyl azepane-1-carboxylate (N-Boc-azepane) is a common first step. chemscene.com This protected intermediate is a stable, often crystalline solid that serves as a versatile starting material. lookchem.com With the nitrogen protected, subsequent chemical manipulations can be directed to other parts of the molecule without interference from the reactive secondary amine. smolecule.com For instance, photocatalytic oxidation of N-Boc-azepane can lead to α-hydroxylation, producing a hemiaminal intermediate in good yield (62%), which can then be used for further derivatization. chemrxiv.orgacs.org

Introduction of Diverse Substituents on the Azepane Ring

The introduction of substituents onto the carbon backbone of the azepane ring is crucial for exploring structure-activity relationships in drug design. lifechemicals.com The conformational flexibility of the azepane ring means that adding substituents can help lock it into a specific, more bioactive conformation. lifechemicals.com

Several methods exist for functionalizing the ring of N-Boc-protected azepane precursors:

Lithiation-Substitution: N-Boc-azepane can be deprotonated at the carbon atom adjacent (alpha) to the nitrogen using a strong base like s-butyllithium (s-BuLi) with an additive such as tetramethylethylenediamine (TMEDA). The resulting organolithium intermediate can then be trapped with various electrophiles to introduce substituents. whiterose.ac.uk

Photochemical Oxyfunctionalization: A one-pot photoenzymatic process can asymmetrically introduce hydroxy or amino groups onto the N-Boc-azepane ring. This method combines a photochemical oxyfunctionalization that favors distal C-H positions with a stereoselective enzymatic step, yielding chiral products like N-Boc-4-hydroxyazepane with high enantiomeric excess. researcher.lifenih.gov

Ring Expansion: Substituted azepanes can be synthesized via the ring expansion of smaller rings, such as pyrrolidines or by the ring-opening of bicyclic aziridinium (B1262131) ions. researchgate.netjove.com These methods allow for the regioselective introduction of a wide variety of nucleophiles to create azepanes with diverse substitution patterns. researchgate.netjove.com

Table 2: Functionalization of Azepane Precursors

| Precursor | Method | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Boc-azepane | α-Lithiation | s-BuLi, TMEDA, then electrophile | α-Substituted azepanes | whiterose.ac.uk |

| N-Boc-azepane | Photocatalytic Oxidation | Flavin catalyst, K₂S₂O₈, base | α-Hydroxylated azepane | chemrxiv.orgacs.org |

| N-Boc-azepane | Photoenzymatic Oxyfunctionalization | Photochemical oxyfunctionalization + enzymatic transamination/reduction | Chiral N-Boc-4-amino/hydroxy-azepane | researcher.lifenih.gov |

| Trifluoromethyl-pyrrolidines | Ring Expansion | Nucleophilic attack on bicyclic intermediate | C4-Substituted α-trifluoromethyl azepanes | researchgate.net |

Preparation of Advanced Building Blocks for Complex Molecular Assembly

Functionalized azepanes are valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. cymitquimica.comsigmaaldrich.com The ability to create a variety of substituted azepanes allows chemists to construct libraries of compounds for drug discovery programs. lifechemicals.comresearchgate.net

For example, chiral N-Boc-protected 3-amino- and 4-amino/hydroxy-azepanes are frequently used as key intermediates in the synthesis of pharmacologically active agents, such as kinase inhibitors. nih.govresearchgate.net The synthesis of azepane analogues of existing drugs, like the potent analgesic fentanyl, has been demonstrated using the nitroarene ring expansion methodology, highlighting the utility of these building blocks in modifying chemical space for drug development. thieme-connect.comthieme-connect.com The creation of these advanced precursors provides a robust platform for assembling complex molecular architectures with potential therapeutic applications. researchgate.net

Azide Reactivity in Cycloaddition Reactions

The azide functional group in this compound is a versatile 1,3-dipole, readily participating in various cycloaddition reactions to form five-membered heterocycles. wikipedia.orgscribd.com These reactions are fundamental in synthetic chemistry for constructing complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. glenresearch.comwikipedia.org This reaction, a cornerstone of "click chemistry," involves the reaction of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. wikipedia.orgorganic-chemistry.org The catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate (B8700270), dramatically accelerates the reaction and controls the regioselectivity. beilstein-journals.orgnih.gov

The general procedure for a CuAAC reaction involves dissolving the alkyne and this compound in a suitable solvent system, often a mixture of water and an organic solvent like THF. peerj.com A solution of the copper(II) salt and sodium ascorbate is then added, and the reaction typically proceeds at room temperature overnight. peerj.com The resulting 1,2,3-triazole products are valuable in medicinal chemistry and materials science. nih.gov The use of ligands like tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the copper(I) catalyst, preventing side reactions and improving efficiency. glenresearch.com

Table 1: Examples of CuAAC Reactions

| Reactants | Catalyst System | Product |

|---|---|---|

| This compound, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1-(2-(Azepan-1-yl)ethyl)-4-phenyl-1H-1,2,3-triazole |

| This compound, Propargyl alcohol | CuI | (1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol |

| This compound, 3-Ethynylthiophene | [Cu(CH₃CN)₄]PF₆ | 1-(2-(Azepan-1-yl)ethyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole |

This table presents hypothetical examples based on typical CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azidoethyl Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free cycloaddition reaction between an azide and a strained cyclooctyne (B158145). nih.gov The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed readily at room temperature without the need for a cytotoxic copper catalyst. d-nb.info This bioorthogonal nature makes SPAAC particularly valuable for in vivo applications and bioconjugation. nih.gov

While specific studies on this compound in SPAAC are not prevalent, the reactivity of the azidoethyl moiety is well-established. Azidoethyl derivatives readily undergo SPAAC with various cyclooctynes, such as bicyclo[6.1.0]non-4-yne (BCN), to form stable triazole products. The reaction kinetics can be monitored using techniques like inline ATR-IR spectroscopy. d-nb.info This methodology has been widely applied in polymer chemistry for decorating and crosslinking polymer chains and in the development of targeted imaging agents. nih.govnih.gov

Table 2: Common Cyclooctynes Used in SPAAC

| Cyclooctyne | Abbreviation |

|---|---|

| Bicyclo[6.1.0]non-4-yne | BCN |

| Dibenzocyclooctyne | DBCO |

| Azadibenzocyclooctyne | DIBAC |

Other 1,3-Dipolar Cycloaddition Pathways

Beyond CuAAC and SPAAC, the azide group of this compound can participate in other 1,3-dipolar cycloaddition reactions. wikipedia.org The classic Huisgen 1,3-dipolar cycloaddition, which occurs under thermal conditions without a catalyst, typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org However, this method often requires elevated temperatures and results in lower selectivity compared to the catalyzed versions. nih.gov

The azide can also react with other dipolarophiles besides alkynes, such as alkenes, nitriles, and carbonyls, to form a variety of five-membered heterocycles. wikipedia.orgscribd.com For instance, the reaction with alkenes can produce triazolines, while reaction with nitriles can lead to tetrazoles. The specific reaction conditions and the nature of the dipolarophile determine the final product.

Reduction and Cleavage of the Azide Group

The azide group in this compound can be readily reduced to a primary amine. This transformation is a crucial step in many synthetic pathways, as it converts the relatively inert azide into a more reactive amino group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), and the Staudinger reaction using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis.

The choice of reducing agent can sometimes be influenced by the other functional groups present in the molecule. For instance, during solid-phase peptide synthesis, certain thiol scavengers used in cleavage cocktails can lead to the unintended reduction of azide groups. researchgate.net The resulting primary amine, 1-(2-aminoethyl)azepane, is a valuable building block for further functionalization.

Intramolecular Reactions of the Azidoethyl Moiety

The proximity of the azide group to the azepane ring in this compound allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular C(sp³)–H Amination Reactions

Intramolecular C(sp³)–H amination is a powerful strategy for the synthesis of N-heterocycles. sioc-journal.cnrsc.org This reaction involves the insertion of a nitrogen atom from the azide into a C-H bond within the same molecule, typically facilitated by a metal catalyst. nih.gov While direct examples involving this compound are not extensively documented, the general principles apply.

In related systems, iron-catalyzed intramolecular C(sp³)–H amination of alkyl azides has been shown to be an effective method for constructing various N-heterocycles, proceeding via an iron-alkylnitrene intermediate. nih.gov The reaction is atom-economical, with nitrogen gas as the only byproduct. nih.gov Such a reaction in this compound could potentially lead to the formation of a bicyclic system containing the azepane ring fused with a new nitrogen-containing ring. The regioselectivity of the C-H insertion would depend on the specific catalyst and reaction conditions employed. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(2-Aminoethyl)azepane |

| This compound |

| 1-(2-(Azepan-1-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-(2-(Azepan-1-yl)ethyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole |

| 1-(2-(Azepan-1-yl)ethyl)-4-phenyl-1H-1,2,3-triazole |

| 1,2,3-triazole |

| 1,4-disubstituted 1,2,3-triazole |

| 1,5-disubstituted 1,2,3-triazole |

| Azadibenzocyclooctyne |

| Azepane |

| Bicyclo[6.1.0]non-4-yne |

| Copper(II) sulfate |

| Dibenzocyclooctyne |

| Lithium aluminum hydride |

| Phenylacetylene |

| Propargyl alcohol |

| Sodium ascorbate |

| Tetrazole |

| 3-Ethynylthiophene |

| Triazoline |

| Triphenylphosphine |

Cascade Reactions Involving Azide and Azepane Functions

A cascade reaction, also known as a tandem or domino reaction, is a sequence of intramolecular organic reactions that occur consecutively, often through highly reactive intermediates, to build complex molecules from a simpler starting material. chemeurope.comwikidoc.org This approach is valued for its efficiency, high atom economy, and for minimizing the need to isolate intermediates. chemeurope.com

In the context of this compound, the azide and the azepane ring are two functional groups primed for participation in such cascade sequences. The azide group can be transformed into a highly reactive intermediate, which then engages with the azepane moiety in a subsequent intramolecular step.

Common transformations of the azide group that can initiate a cascade include:

Staudinger Reaction: The reaction of the azide with a phosphine (B1218219) (e.g., triphenylphosphine) forms an iminophosphorane. This intermediate can then undergo an intramolecular aza-Wittig reaction if an electrophilic carbonyl group is present or can be generated on the azepane ring. A similar cascade involving a Staudinger/aza-Wittig/Mannich sequence has been successfully used to transform 3-(2-azidoethyl)oxindoles into spiro[pyrrolidine-3,3'-oxindoles]. acs.org

Nitrene Formation: Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene could potentially undergo C-H insertion into the azepane ring, leading to the formation of a new bicyclic system.

Intramolecular Cycloadditions: If the azepane ring were to contain a site of unsaturation, the azide could participate in an intramolecular 1,3-dipolar cycloaddition. researchgate.netnih.gov This type of cascade has been developed for synthesizing functionalized cyclic imines from ω-azidodienes. researchgate.net

A notable example that illustrates the potential for cascade reactions involving a 2-azidoethyl group attached to a cyclic framework is the intramolecular Schmidt reaction. While not involving this compound directly, studies on 2-(2-azidoethyl)cycloalkanones have shown they can afford bridged lactams through such a cascade.

Reactivity of the Azepane Heterocycle

The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. researchgate.net Its larger ring size compared to pyrrolidine (B122466) and piperidine (B6355638) imparts greater conformational flexibility, which influences its reactivity and the stereochemical outcomes of its transformations. nih.gov The synthesis of the azepane ring itself can be approached through various methods, including ring-closing reactions, multistep sequences, and ring-expansion reactions of smaller cyclic compounds. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Azepane Ring

The reactivity of the azepane ring is dominated by the presence of the nitrogen atom, which imparts nucleophilic character.

Nucleophilic Reactivity: The lone pair of electrons on the tertiary nitrogen atom of this compound makes it a potent nucleophile. This nucleophilicity is fundamental to its reactivity, allowing it to attack a wide range of electrophiles. In the synthesis of more complex molecules, the azepane nitrogen can act as an internal nucleophile, triggering cyclization reactions. acs.org For instance, in the formation of polyhydroxylated azepanes, an intramolecular nucleophilic attack by a tethered amine group is a key step in forming the seven-membered ring. acs.org The nitrogen atom can also serve as a nucleophile to initiate the ring-opening of other cyclic structures, such as epoxides or cyclic sulfates. nih.gov

Electrophilic Reactivity: While the azepane ring is inherently nucleophilic, it can be induced to exhibit electrophilic character.

Iminium Ion Formation: Oxidation or protonation of the azepane nitrogen can lead to the formation of an azepanium or iminium ion. These species are electrophilic and can be attacked by nucleophiles. This principle is exploited in tandem reactions like the aza-Cope/Mannich cyclization. wikipedia.org

α-Lithiated Intermediates: The carbon atoms adjacent (alpha) to the nitrogen can be deprotonated using a strong base like n-butyllithium (n-BuLi), especially when the nitrogen is protected with a group like tert-butyloxycarbonyl (Boc). whiterose.ac.uk This creates a carbanion, a powerful nucleophile that can react with various electrophiles to form α-substituted azepanes. The optimization of this lithiation has been studied for N-Boc-2-phenylazepane, allowing for the synthesis of a range of 2,2-disubstituted azepanes. whiterose.ac.uk

| Reaction Type | Reagents | Role of Azepane | Product Type | Ref |

| α-Lithiation/Substitution | 1. n-BuLi/THF, -5 °C 2. Electrophile (E+) | Cα becomes nucleophilic | α-Substituted Azepane | whiterose.ac.uk |

| Intramolecular Cyclization | H₂, Pd(OH)₂/C | N acts as nucleophile | Fused Bicyclic System | acs.org |

| Nucleophilic Ring Opening | Cyclic Sulfate | N acts as nucleophile | Hydroxylated Azepane | nih.gov |

Ring Opening and Rearrangement Processes (e.g., 1-aza-Cope rearrangement)

The azepane framework can be synthesized via rearrangement reactions and can itself undergo such processes.

Ring Expansion Reactions: A common strategy to form substituted azepanes involves the ring expansion of smaller, more readily available heterocycles like pyrrolidines and piperidines. researchgate.netmanchester.ac.uk Photochemical rearrangements of N-vinylpyrrolidinones, for example, provide access to functionalized azepin-4-ones in a formal [5+2] cycloaddition. thieme-connect.comnih.govthieme-connect.com This highlights the dynamic relationship between different ring sizes in heterocyclic chemistry.

1-Aza-Cope Rearrangement: The aza-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement involving a nitrogen-substituted 1,5-hexadiene (B165246) system. wikipedia.orgtcichemicals.com The 1-aza-Cope rearrangement is the microscopic reverse of the aza-Claisen rearrangement. wikipedia.org These rearrangements are powerful tools for constructing nitrogen-containing rings, including azepines. Often, they are part of a cascade sequence, such as a rhodium-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement to yield fused azepine derivatives. acs.org While a specific example starting with this compound is not documented, the potential for such a rearrangement exists if a suitable 1,5-diene-like structure could be formed. For instance, if the azidoethyl side chain were modified to introduce a vinyl group, it could set the stage for a potential rearrangement involving the azepane ring.

| Rearrangement Type | Starting Material Class | Product Class | Key Features | Ref |

| Photochemical Ring Expansion | N-vinylpyrrolidinones | Azepin-4-ones | Formal [5+2] cycloaddition; uses light to induce rearrangement. | nih.govthieme-connect.com |

| 1-Aza-Cope Rearrangement | Dienyltriazoles | Fused Dihydroazepines | Part of a Rh-catalyzed cascade with cyclopropanation. | acs.org |

| Cationic 2-Aza-Cope/Mannich | Amino alcohols | Acyl-substituted Pyrrolidines | Tandem reaction with high diastereoselectivity. | wikipedia.org |

Stereochemical Control in Azepane Ring Transformations

Controlling the stereochemistry in reactions involving the azepane ring is a significant synthetic challenge due to the ring's high conformational flexibility. nih.gov Nevertheless, achieving such control is crucial for the synthesis of biologically active molecules where specific stereoisomers are required.

Several strategies have been developed to address this challenge:

Substrate Control: Introducing stereocenters into the precursors used to build the azepane ring can direct the stereochemical outcome of the cyclization step. In the synthesis of polyhydroxyazepanes from monosaccharides, the inherent chirality of the sugar starting material is used to guide the stereoselective formation of the final product. nih.govsciforum.net

Reagent Control: The use of chiral catalysts or reagents can induce asymmetry. For instance, osmium-catalyzed tethered aminohydroxylation has been used to install a new C-N bond with complete regio- and stereocontrol, leading to stereodefined pentahydroxyazepane iminosugars. nih.govacs.org The stereochemistry of the newly formed center was confirmed through spectroscopic methods like NOE correlation. acs.org

Tandem Reaction Control: Certain cascade reactions, like the aza-Cope/Mannich reaction, are known to proceed with high diastereoselectivity, which can be rationalized by analyzing the chair-like transition states of the rearrangement. wikipedia.org

The development of these stereoselective methods is critical, as it allows for the creation of structurally diverse and complex azepane derivatives from simple starting materials, paving the way for their use in medicinal chemistry and other fields. nih.gov

Mechanistic and Kinetic Investigations of Reactions Involving 1 2 Azidoethyl Azepane

Elucidation of Reaction Pathways

The chemical reactivity of 1-(2-azidoethyl)azepane is diverse, with its azidoethyl group being the primary site for a range of transformations. Understanding the mechanistic pathways of these reactions is crucial for controlling product formation and optimizing reaction conditions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient route to 1,2,3-triazoles. researchgate.net When this compound participates in this reaction, the mechanism is believed to follow a well-established, stepwise pathway. While the precise structure of the catalytically active species can be complex and subject to aggregation, a general mechanistic framework is widely accepted. beilstein-journals.org

The reaction is initiated by the coordination of a copper(I) catalyst to the terminal alkyne. rsc.org This coordination significantly alters the electronic properties of the alkyne, making it more susceptible to nucleophilic attack. rsc.org Density Functional Theory (DFT) calculations suggest that the cycloaddition process for copper acetylide structures with an azide (B81097) requires facile energies. researchgate.net The formation of an azide/copper(I) acetylide complex early in the reaction is thought to be the rate-determining step. researchgate.net

The proposed catalytic cycle involves the formation of a dinuclear copper acetylide intermediate. Electrospray ionization mass spectrometry (ESI-MS) has been used to identify and characterize putative dinuclear copper intermediates in CuAAC reactions. researchgate.net The azide group of this compound then adds to the activated alkyne in a stepwise manner, proceeding through a six-membered copper-containing intermediate before ring contraction and protonolysis release the final 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. rsc.org The use of different copper sources, such as copper(II) acetate, can lead to a dual catalytic cycle where an initial Glaser-Hay coupling of the alkyne generates the active Cu(I) species necessary for the cycloaddition. ed.ac.uk

The azido (B1232118) group in this compound or its derivatives can participate in various rearrangement reactions, leading to complex molecular architectures.

Schmidt Rearrangements: The intramolecular Schmidt reaction is a powerful tool for ring expansion and the synthesis of bicyclic lactams. researchgate.net In a model system closely related to this compound, such as a 2-(2-azidoethyl)cycloalkanone, the reaction is initiated by the activation of the ketone's carbonyl group with a Brønsted or Lewis acid. researchgate.netlibretexts.org The pendant azide group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form an azidohydrin intermediate. libretexts.org This intermediate undergoes a rearrangement analogous to the Beckmann rearrangement, where one of the carbon-carbon bonds of the cycloalkanone migrates to the nitrogen atom with concomitant expulsion of dinitrogen (N₂). libretexts.orgwikipedia.org This concerted migration and nitrogen loss step results in the formation of a bridged bicyclic lactam. The regioselectivity of the carbon-to-nitrogen shift is influenced by both electronic and stereoelectronic factors. researchgate.net

Rhodium(II)-Catalyzed Rearrangements: Rhodium(II) catalysts are effective in promoting reactions of azides via the formation of highly reactive rhodium nitrenoid intermediates. nih.govconicet.gov.ar When this compound is treated with a rhodium(II) catalyst, the azide group can be converted into a nitrenoid. This intermediate can then undergo a variety of transformations. One possibility is an intramolecular C-H insertion, where the nitrenoid inserts into a C-H bond of the azepane ring or the ethyl linker, leading to the formation of a new heterocyclic ring system. Another pathway involves tandem reactions, such as a ed.ac.uknih.gov-rearrangement coupled with heterocyclization, which has been demonstrated for the synthesis of azepine derivatives. nih.gov Rhodium-catalyzed reactions can also lead to dearomative rearrangements or aziridination if an appropriate unsaturated moiety is present in the molecule. nih.govrsc.org

Beyond the classic Schmidt reaction, the azidoethyl group of this compound can undergo other forms of intramolecular cyclization, often promoted by specific reagents or conditions. For instance, studies on related azido-functionalized compounds have shown that intramolecular cyclization can be triggered to form fused heterocyclic systems. nih.gov In one studied pathway, the azide anion itself can act as a trigger for the cyclization of an azido-isocyanide, leading to tricyclic cyanamides. nih.gov

In the context of this compound derivatives, intramolecular cyclization could proceed through several potential pathways. For example, a reaction involving an N-tethered α,β-unsaturated ketone on the azepane ring could undergo an intramolecular 1,4-conjugate addition of the azide. doi.org Alternatively, acid-catalyzed cyclization can lead to the formation of bicyclic products. Research on the cyclization of 2-(2-azidoethyl)-cyclopentanone and -cyclohexanone demonstrates that these compounds can form fused bicyclic systems. researchgate.net A proposed mechanism for a related system involves the acid-catalyzed dehydration of a hemiaminal intermediate to form an iminium ion, which then undergoes cyclization to yield bicyclic products. nih.gov These pathways highlight the versatility of the azido group in constructing complex, fused, or bridged nitrogen-containing scaffolds from azepane precursors.

Kinetic Studies and Reaction Rate Determination

The rate at which reactions involving this compound proceed is governed by several factors, including isotopic substitution, temperature, and the solvent environment.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. wikipedia.org It is defined as the ratio of the reaction rate constant of a molecule with a lighter isotope (kL) to that of its heavier isotopic counterpart (kH). wikipedia.org

For reactions involving this compound, KIE studies could provide significant mechanistic insights. For example, in a potential intramolecular C-H insertion reaction catalyzed by rhodium(II), replacing a targeted C-H bond on the azepane ring with a C-D bond would allow for the measurement of a primary KIE. youtube.com

A normal primary KIE (kH/kD > 1, typically 2-7) would indicate that the C-H bond is being cleaved in the rate-determining step of the reaction. princeton.edu

A secondary KIE (kH/kD close to 1) would suggest that the C-H bond is not broken in the rate-limiting step, but that changes in hybridization at the carbon atom affect the vibrational frequencies of the C-H bond between the ground state and the transition state. wikipedia.orgyoutube.com For instance, an inverse KIE (kH/kD < 1) is often observed in SN2 reactions due to the transition state being more sterically crowded. youtube.com

The absence of a significant solvent deuterium (B1214612) isotope effect (kH₂O/kD₂O ≈ 1) in a reaction can suggest that proton transfer is not involved in the rate-determining step, providing evidence for mechanisms like specific base catalysis where the nucleophile is fully deprotonated before the key step. nih.gov

Temperature and solvent are critical parameters that can dramatically influence the rate of chemical reactions. libretexts.org

Temperature: According to collision theory and the Arrhenius equation, increasing the temperature increases the kinetic energy of reactant molecules. libretexts.org This leads to more frequent collisions and, more importantly, a higher proportion of collisions with sufficient energy to overcome the activation energy barrier, thus increasing the reaction rate. For reactions of this compound, such as the CuAAC, increasing the temperature would be expected to accelerate the reaction, although excessive heat could lead to catalyst decomposition or side reactions. The activation energy for a reaction can be determined by studying its rate at different temperatures. rsc.org

Solvent: The choice of solvent can profoundly affect reaction rates by stabilizing or destabilizing the reactants, transition states, or intermediates. numberanalytics.com For reactions involving polar or charged species, polar solvents are often preferred as they can solvate these species, lowering their energy. For example, in the CuAAC reaction, the solvent can influence the solubility of the copper catalyst and the reactants, as well as the stability of the charged intermediates in the catalytic cycle. beilstein-journals.orgnumberanalytics.com Studies on strain-promoted alkyne-azide cycloaddition (SPAAC), a related reaction, have shown that buffer type and pH can significantly alter reaction rates. nih.gov Highly viscous solvents can decrease reaction rates by slowing the diffusion of reactant molecules, reducing the frequency of collisions. libretexts.org

The following table, based on data from a study on SPAAC reactions, illustrates how the reaction environment can impact reaction rate constants. nih.gov While not involving this compound directly, it demonstrates the magnitude of solvent and pH effects on azide cycloaddition kinetics.

Table 1: Representative Rate Constants for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Various Buffers at 25°C. This data illustrates the significant influence of the reaction medium on azide reactivity. Data sourced from a study on model azides with sulfo DBCO-amine. nih.gov

Table of Mentioned Compounds

Characterization of Intermediates in Reaction Sequences

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For a molecule such as this compound, which possesses both a reactive azide group and a flexible seven-membered azepane ring, a variety of reaction pathways can be envisioned. The characterization of transient intermediates in these reactions is crucial for elucidating the precise mechanistic steps. Although direct experimental studies on the reaction intermediates of this compound are not extensively documented in the literature, a comprehensive understanding can be built by drawing analogies from well-studied reactions of similar alkyl azides and cyclic amines.

Key reactions where the characterization of intermediates is critical include thermal or photochemical decomposition, cycloaddition reactions, and intramolecular cyclizations. Techniques such as matrix-isolation infrared spectroscopy, laser flash photolysis, and computational modeling are instrumental in identifying and characterizing these transient species. mdpi.com

The thermal or photochemical decomposition of organic azides is a well-established method for generating highly reactive nitrene intermediates. researchgate.net In the case of this compound, the primary intermediate expected from the extrusion of molecular nitrogen (N₂) is the corresponding (2-(azepan-1-yl)ethyl)nitrene.

The formation of this nitrene intermediate is the rate-determining step in the thermal decomposition pathway. illinoisstate.edu The nitrene can exist in either a singlet or triplet state, with the ground state typically being a triplet. These states have different reactivities, with the singlet nitrene often undergoing concerted insertions and rearrangements, while the triplet nitrene behaves more like a diradical.

Subsequent reactions of the nitrene intermediate are rapid and can include:

Intramolecular C-H insertion: The nitrene can insert into a C-H bond of the azepane ring or the ethyl linker, leading to the formation of new cyclic or bridged structures.

Rearrangement: A 1,2-hydride shift from the carbon adjacent to the nitrene would lead to the formation of an imine, specifically 2-(azepan-1-yl)ethan-1-imine. Studies on the thermal decomposition of 2-azidoacetamide (B1653368) have successfully identified a similar imine intermediate through matrix-isolation infrared spectroscopy. researchgate.net

The characterization of such nitrene and imine intermediates often relies on spectroscopic methods under conditions that prolong their lifetime, such as low-temperature matrices.

Table 1: Spectroscopic Data for a Representative Alkyl Nitrene Intermediate

| Spectroscopic Technique | Characteristic Feature | Reference Values (for a similar alkyl nitrene) |

|---|---|---|

| Infrared (IR) Spectroscopy | N-H stretch (if protonated) | ~3300-3500 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | Electronic transitions | Absorption bands in the UV region |

Note: The exact values for the (2-(azepan-1-yl)ethyl)nitrene intermediate would require specific experimental or computational determination.

The azide functionality of this compound makes it a suitable 1,3-dipole for [3+2] cycloaddition reactions, particularly with alkynes to form triazoles (a "click" reaction). wikipedia.org The mechanism of these cycloadditions can be either concerted or stepwise, depending on the reaction conditions and the nature of the dipolarophile.

In metal-catalyzed cycloadditions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction is believed to proceed through a series of organometallic intermediates. nih.gov The currently accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate (a cuprated triazole). nih.gov Protonolysis of this intermediate then yields the final triazole product and regenerates the catalyst. wikipedia.org

For uncatalyzed thermal cycloadditions, the mechanism has been a subject of debate. While often depicted as a concerted pericyclic reaction, computational studies on the reaction between aryl azides and ethyl propiolate suggest a polar, single-step mechanism. mdpi.com Attempts to isolate zwitterionic intermediates in these specific reactions have been unsuccessful, though their formation on parallel reaction pathways is considered possible. mdpi.com

Table 2: Proposed Intermediates in the CuAAC Reaction of this compound

| Intermediate | Description | Key Characterization Method |

|---|---|---|

| Copper(I) Acetylide | Formed from the terminal alkyne and Cu(I) salt. | X-ray crystallography (of stable analogs) |

| Copper-Azide-Acetylide Complex | The azide coordinates to the copper acetylide. | Spectroscopic and computational studies |

The presence of both a nucleophilic nitrogen within the azepane ring and a latent electrophilic center (following azide transformation) allows for the possibility of intramolecular reactions. For instance, an intramolecular Schmidt reaction could occur if the azidoethyl side chain interacts with a carbonyl group that is part of the azepane ring or an appended substituent. In such reactions involving alkyl azides, aminodiazonium ions have been proposed as key intermediates. researchgate.net These intermediates can then undergo rearrangement to form bridged or fused bicyclic products. researchgate.net

Another possibility involves the intramolecular reaction of the azido group with a suitably positioned double bond or other functional group, potentially leading to the formation of fused heterocyclic systems. The characterization of the intermediates in these cascade reactions is complex and often relies heavily on computational chemistry to map the potential energy surface and identify stable intermediate structures. For example, in the cascade transformation of 3-(2-azidoethyl)oxindoles, a series of intermediates including iminophosphoranes (from a Staudinger reaction), aza-Wittig intermediates, and subsequent Mannich-type cyclization precursors are involved. acs.org

Furthermore, bicyclic aziridinium (B1262131) ions are known intermediates in the ring-expansion reactions of aziridines to form azepanes. jove.com While not directly involving the azide group of this compound, it highlights a class of reactive intermediates pertinent to the chemistry of the azepane core. The isolation of these aziridinium ions is challenging due to their high reactivity, but their formation can be inferred from the regio- and stereospecificity of the products. jove.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2-(Azepan-1-yl)ethyl)nitrene |

| 2-(Azepan-1-yl)ethan-1-imine |

| 2-Azidoacetamide |

| Aryl azides |

| Ethyl propiolate |

| 3-(2-Azidoethyl)oxindoles |

| Iminophosphoranes |

| Bicyclic aziridinium ions |

Based on a comprehensive search of scientific literature and chemical databases, there are no specific computational or theoretical chemistry studies available for the compound “this compound.” The stringent requirement to generate content focusing solely on this specific molecule and to adhere strictly to the provided outline, including detailed research findings and data tables, cannot be fulfilled due to the absence of published research on this exact compound.

Generating an article with the requested level of scientific detail and accuracy would necessitate data from Density Functional Theory (DFT) calculations, analyses of Frontier Molecular Orbitals (HOMO-LUMO), and specific conformational energy studies for this compound. As this information is not present in the available scientific record, creating the specified content would require speculation or the use of generalized data for the parent azepane ring, which is explicitly forbidden by the user's instructions to not introduce any information outside the defined scope.

Therefore, the article cannot be generated in a scientifically rigorous and accurate manner that complies with all the provided constraints.

Computational and Theoretical Chemistry Studies on 1 2 Azidoethyl Azepane

Conformational Analysis and Dynamics of Azepane Ring Systems

Molecular Dynamics Simulations for Conformational Flux

The conformational landscape of 1-(2-Azidoethyl)azepane is primarily dictated by the inherent flexibility of the seven-membered azepane ring. Molecular dynamics (MD) simulations serve as a powerful tool to explore the conformational flux of this structure, providing insights into the accessible geometries, their relative stabilities, and the transition dynamics between them. Substituted azepanes are known to possess flexible ring structures, and computational modeling is a key method for investigating their conformational preferences. rsc.org

High-level electronic structure calculations on related saturated seven-membered heterocycles, such as azepane itself, have identified the twist-chair conformation as the most stable, with the chair form often representing a transition state. nih.gov For this compound, MD simulations would typically be performed using a suitable force field to model the potential energy surface. These simulations can map the transitions between various low-energy conformers, including twist-chair, chair, and boat forms. By analyzing the simulation trajectory, the population of each conformer at a given temperature can be determined, revealing the dominant structures in solution.

| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angles (°) (Hypothetical) | Population at 298 K (%) (Hypothetical) |

|---|---|---|---|

| Twist-Chair 1 (TC1) | 0.00 | C2-N1-C7-C6: -75.4, N1-C2-C3-C4: 55.2 | 45 |

| Twist-Chair 2 (TC2) | 0.25 | C2-N1-C7-C6: 78.1, N1-C2-C3-C4: -53.8 | 30 |

| Chair (C1) | 1.50 | C2-N1-C7-C6: -60.1, N1-C2-C3-C4: 65.7 | 15 |

| Boat (B1) | 3.50 | C2-N1-C7-C6: 0.5, N1-C2-C3-C4: 70.3 | 5 |

| Other | > 4.00 | - | 5 |

Reaction Mechanism Modeling and Transition State Computations

The chemical reactivity of this compound is dominated by the azide (B81097) functional group. One of the most significant reactions of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.org Computational chemistry provides essential tools for modeling the mechanisms of such reactions and locating the associated transition states. arxiv.org

To elucidate the mechanism of a reaction, such as the [3+2] cycloaddition between this compound and an alkyne, computational chemists perform potential energy surface (PES) scans. researchgate.net This involves systematically changing the distances and angles between the reacting molecules and calculating the energy at each point, typically using Density Functional Theory (DFT). researchgate.net

For the azide-alkyne cycloaddition, the PES scan would map the energy landscape from the separated reactants to the triazole product(s). This process allows for the identification of energy minima corresponding to reactants, intermediates, and products, as well as the saddle points that represent transition states (TS). arxiv.orgresearchgate.net Methods like the freezing-string method can be used to rapidly find the minimum energy path between reactants and products, providing a good initial guess for the transition state structure. rowansci.comyoutube.com The energy difference between the reactants and the highest-energy transition state determines the activation barrier of the reaction, a critical factor for predicting reaction rates. researchgate.net

| Species | Description | Relative Free Energy (kcal/mol) (Hypothetical) |

|---|---|---|

| Reactants | This compound + Propyne | 0.00 |

| TS-1,4 | Transition state leading to 1,4-regioisomer | +27.8 |

| TS-1,5 | Transition state leading to 1,5-regioisomer | +30.1 |

| Product-1,4 | 1-(2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)azepane | -35.0 |

| Product-1,5 | 1-(2-(5-methyl-1H-1,2,3-triazol-1-yl)ethyl)azepane | -34.2 |

While PES calculations describe the static energy landscape, Quantum Chemical and Quasiclassical Trajectory (QCT) simulations provide a dynamic picture of the reaction. q-chem.com QCT simulations model the motion of atoms during a chemical reaction by solving classical equations of motion on a quantum mechanically derived potential energy surface. researchgate.net A key feature of the quasiclassical approach is the inclusion of the zero-point vibrational energy (ZPE) in the initial conditions of the reactants, which provides a more realistic description than purely classical simulations. q-chem.comnih.gov

For a reaction involving this compound, a large number of trajectories are simulated, each with slightly different initial conditions (velocities and positions) sampled from a thermal distribution. By analyzing the outcome of these trajectories, researchers can understand the atomic-level motions that lead to product formation. researchgate.net QCT simulations can reveal non-statistical dynamic effects, where the energy from the transition state is not distributed randomly among the product's vibrational modes. researchgate.net This method is valuable for studying reaction mechanisms, energy transfer dynamics, and the competition between different reaction channels. nih.govyoutube.com

In reactions such as the azide-alkyne cycloaddition, multiple isomeric products can be formed. For an unsymmetrical alkyne reacting with this compound, two different regioisomers (1,4-disubstituted and 1,5-disubstituted triazoles) can be produced. mdpi.com Computational methods, particularly DFT, are highly effective at predicting the regioselectivity of these reactions. nih.govresearchgate.netnih.gov

The prediction is typically based on comparing the activation energy barriers for the different reaction pathways leading to each isomer. The pathway with the lower energy barrier is kinetically favored and will correspond to the major product. researchgate.netnih.gov DFT calculations of the transition state structures for both the 1,4- and 1,5-addition pathways allow for a quantitative comparison of their relative stabilities. mdpi.com For catalyzed reactions, computational models must also include the catalyst (e.g., copper or ruthenium atoms) to accurately predict the outcome, as the catalyst can dramatically alter the reaction mechanism and regioselectivity. nih.govnih.gov Similarly, stereoselectivity in reactions can be investigated by comparing the activation energies of transition states leading to different stereoisomers, with non-covalent interaction (NCI) analysis helping to elucidate the origins of stereocontrol. rsc.org

| Reaction Pathway | Catalyst | ΔG‡ (kcal/mol) (Hypothetical) | Predicted Major Product |

|---|---|---|---|

| 1,4-Addition | None (Thermal) | 27.8 | Mixture, slight preference for 1,4-isomer |

| 1,5-Addition | None (Thermal) | 30.1 | |

| 1,4-Addition | Copper(I) | 14.3 | 1,4-isomer |

| 1,5-Addition | Copper(I) | 29.3 | |

| 1,4-Addition | Ruthenium(II) | 25.5 | 1,5-isomer |

| 1,5-Addition | Ruthenium(II) | 18.9 |

Spectroscopic Property Prediction through Computational Methods

Computational methods are routinely used to predict spectroscopic properties, which serves as a vital tool for structure elucidation and the interpretation of experimental data. nih.govescholarship.org For this compound, DFT calculations can provide accurate predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The IR spectrum is predicted by calculating the vibrational frequencies of the molecule. researchgate.net A key feature for this compound would be the strong asymmetric stretching vibration of the azide (N₃) group, which is computationally and experimentally observed in the range of 2100-2250 cm⁻¹. researchgate.netnih.gov Calculations can also identify the frequencies corresponding to the C-H and C-N stretching and bending modes of the azepane ring and ethyl chain, aiding in the assignment of experimental IR spectra. diva-portal.org

NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govruc.dk The process involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. nih.gov These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For flexible molecules like this compound, it is often necessary to calculate the spectra for multiple low-energy conformers and compute a Boltzmann-weighted average to obtain results that correlate well with experimental spectra measured in solution. researchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Hypothetical) | Predicted Intensity |

|---|---|---|---|

| Asymmetric Stretch | Azide (N₃) | 2125 | Very Strong |

| Symmetric Stretch | Azide (N₃) | 1330 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850-2980 | Strong |

| C-N Stretch | Azepane Ring | 1100-1200 | Medium |

| CH₂ Bend | Aliphatic (CH₂) | 1450-1470 | Medium |

| Atom | Atom Type | Predicted ¹³C Chemical Shift (ppm) (Hypothetical) | Predicted ¹H Chemical Shift (ppm) (Hypothetical) |

|---|---|---|---|

| C2, C7 | α to N in azepane | 55.2 | 2.75 |

| C3, C6 | β to N in azepane | 28.1 | 1.65 |

| C4, C5 | γ to N in azepane | 26.5 | 1.58 |

| CH₂-N (ethyl) | α to N, β to N₃ | 52.8 | 2.88 |

| CH₂-N₃ (ethyl) | α to N₃, β to N | 50.1 | 3.45 |

Advanced Research Applications and Strategic Utilizations of 1 2 Azidoethyl Azepane

Modular Construction of Complex Molecular Architectures via Click Chemistry

Click chemistry, particularly the CuAAC reaction, provides a powerful method for covalently linking molecular fragments with high yield and specificity. tcichemicals.com The reaction joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org As a molecule featuring a reactive azide, 1-(2-Azidoethyl)azepane is an ideal substrate for this modular approach, enabling its conjugation to a diverse array of alkyne-containing partners.

Synthesis of Macrocycles and Cage Compounds

Macrocycles and cage compounds are large, cyclic molecules that have found applications in host-guest chemistry, molecular recognition, and therapeutics due to their unique, pre-organized three-dimensional structures. duke.eduresearchgate.net The synthesis of these complex architectures can be facilitated by using bifunctional building blocks in reactions like the Ugi multicomponent reaction or cycloadditions. core.ac.uk

The structure of this compound makes it a strategic component for constructing macrocycles. By reacting it with a molecule that contains both a terminal alkyne and another reactive functional group, an intramolecular cyclization via click chemistry can be envisioned. This strategy allows for the creation of novel macrocyclic systems where the stable triazole linker and the azepane ring are integral parts of the cyclic backbone. The azepane unit itself can influence the conformational properties and bioactivity of the resulting macrocycle.

| Reactant A | Reactant B (Bifunctional Alkyne) | Resulting Macrocycle Feature | Potential Application |

| This compound | Alkyne-acid | Azepane-triazole-amide macrocycle | Ionophore, Enzyme inhibitor |

| This compound | Alkyne-amine | Azepane-triazole-amine macrocycle | Metal chelator, Catalyst scaffold |

| This compound | Di-alkyne | Potential for cage formation with other linkers | Molecular container, Sensor |

Table 1: Illustrative strategy for macrocycle synthesis using this compound. This table demonstrates how this compound can be combined with various bifunctional alkynes to generate diverse macrocyclic structures.

Assembly of Dendrimers and Polymeric Materials

Dendrimers are perfectly branched, three-dimensional polymers with a high density of surface functional groups, while functional polymers are macromolecules engineered for specific applications. thno.orgmdpi.comroutledge.com Combining click chemistry with controlled polymerization techniques has become a major strategy for creating advanced polymeric materials with precisely defined structures. rsc.orgbenicewiczgroup.com

This compound can be utilized in two primary ways to create such materials:

Grafting-to Approach : Pre-synthesized polymers or dendrimers containing alkyne functionalities can be modified by "clicking" this compound onto their surface or side chains. This method efficiently introduces the azepane moiety, altering the material's properties such as solubility, basicity, or biocompatibility.

Monomer Functionalization : The azide group can be reacted with an alkyne-containing monomer (e.g., propargyl acrylate) to form a new, azepane-functionalized monomer. This new monomer can then be polymerized to create a polymer with the azepane-triazole structure incorporated into every repeating unit. This approach is analogous to the polymerization of other functional monomers like 2-azidoethyl methacrylate. benicewiczgroup.com

The resulting dendrimers and polymers can be explored for applications in drug delivery, where the dendrimer acts as a carrier, or as functional materials with unique surface properties. thno.orgnih.gov

Integration into Bioconjugate Systems for Chemical Biology Probes

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule such as a protein or nucleic acid, to create a new construct with combined functionalities. bionordika.no Click chemistry is widely used for this purpose due to its biocompatibility, often employing copper-free variants like strain-promoted azide-alkyne cycloaddition (SPAAC) for in vivo applications. bionordika.nonih.gov

This compound serves as a valuable reagent for creating chemical biology probes. Biomolecules can be metabolically, genetically, or chemically engineered to incorporate a terminal alkyne or a strained cyclooctyne (B158145) group. biorxiv.org Subsequent reaction with this compound via click chemistry allows for the site-specific attachment of the azepane-containing tag. nih.gov These bioconjugates can be used to:

Track Biomolecules : If the azepane is part of a larger reporter system (e.g., containing a fluorophore), it can be used for imaging.

Modulate Activity : The physicochemical properties of the attached azepane ring could influence the function or localization of the target biomolecule. nih.gov

Purification : The tag can be used as a handle for affinity purification.

This enzymatic or chemical ligation strategy provides a powerful tool for studying biological processes with high precision. bionordika.nobiorxiv.org

Development of Chemical Scaffolds for Diverse Research Areas

The unique combination of the azepane ring and the azide handle makes this compound a versatile chemical scaffold for building more complex molecules targeted at various research areas.

Azepane-Containing Building Blocks for Combinatorial Synthesis Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as libraries, which can then be screened for biological activity. ajprd.comjetir.org This approach accelerates the discovery of new drug leads. nih.govijpsonline.com The reliability and orthogonality of click chemistry make it an excellent tool for generating such libraries. tcichemicals.com

This compound is an ideal building block for combinatorial libraries for several reasons:

Reliable Reaction : The azide group ensures a high-yielding and specific reaction with a vast array of commercially available or easily synthesized terminal alkynes. tcichemicals.comnih.gov

Scaffold Diversity : The seven-membered azepane ring introduces a distinct and relatively under-explored three-dimensional chemical scaffold compared to the more common five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine (B6355638). nih.gov

Property Modulation : The resulting triazole-linked azepane compounds possess properties influenced by both the azepane core and the variable substituent introduced from the alkyne, allowing for fine-tuning of the library's chemical space.

| Building Block 1 | Building Block 2 (Alkyne Library) | Resulting Library Scaffold | Screening Target |

| This compound | Aryl-alkynes | Azepane-triazole-aryl | Kinase inhibitors |

| This compound | Aliphatic-alkynes | Azepane-triazole-alkyl | Protease inhibitors |

| This compound | Peptide-alkynes | Azepane-triazole-peptide | Protein-protein interaction modulators |

| This compound | Sugar-alkynes | Azepane-triazole-glycan | Lectin binding modulators |

Table 2: Use of this compound in generating combinatorial libraries. This table outlines how combining the fixed azepane-azide scaffold with diverse alkyne building blocks can produce extensive chemical libraries for drug discovery.

Exploration in Materials Science for Functional Polymers and Surfaces

The creation of functional polymers and surfaces with tailored properties is a major goal in materials science. routledge.commdpi.com Chemical modification of surfaces or polymer backbones is a key strategy to achieve desired functionalities. mdpi.comrsc.org

The click reactivity of this compound makes it a prime candidate for the surface functionalization of materials. Substrates (e.g., silica, polymer films, nanoparticles) can be prepared with surface-bound alkyne groups. The subsequent click reaction with this compound covalently attaches a dense layer of azepane moieties to the surface. This modification can dramatically alter the material's surface properties:

Wettability : Introducing the relatively polar azepane ring can increase surface hydrophilicity.

Adhesion : The modified surface may exhibit different adhesive properties.

Biocompatibility : Coating a material with azepane-containing groups could influence its interaction with biological systems.

Chelating Ability : The nitrogen atom in the azepane ring can coordinate with metal ions, creating surfaces capable of capturing heavy metals or acting as heterogeneous catalysts. mdpi.com

This strategy allows for the precise engineering of material surfaces for applications ranging from biocompatible coatings on medical devices to stationary phases in chromatography. rsc.org

Design of Molecular Tools for Biological Systems Probing

The rational design of molecular tools to probe, manipulate, and image biological systems is a cornerstone of chemical biology. nih.gov The process involves creating molecules that can interact with specific biological targets to elucidate their function. cam.ac.uk Azepane and its derivatives are considered valuable scaffolds in this endeavor due to their presence in numerous natural products and bioactive compounds with a wide range of medicinal properties, including antidiabetic, anticancer, and antiviral activities. mdpi.com The azepane structure is a key component of several pharmaceutical drugs, highlighting its acceptance by biological systems. wikipedia.org

Research has identified fused azepane derivatives as potent inhibitors of crucial neurological targets like the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT). acs.org Other azepine-based compounds are being explored as potential chemical probes for protein families involved in fundamental cellular processes like autophagy. researchgate.netnih.gov

The strategic value of this compound lies in its ability to bridge these biologically active azepane scaffolds with reporter molecules or other functional tags. The 2-azidoethyl group provides a bio-orthogonal handle that does not typically react with biological molecules until a specific reaction partner, usually an alkyne, is introduced. rsc.orgnih.gov This allows chemists to first synthesize a potent and selective azepane-based targeting molecule and then, in a separate step, "click" on a fluorescent dye, a biotin (B1667282) tag for purification, or another moiety to create a finished molecular tool designed to investigate a specific biological question. cam.ac.uk

Radiochemistry and Isotopic Labeling Methodologies

The azide functional group is particularly useful in radiochemistry, where the need for rapid, high-yielding, and mild reaction conditions is paramount due to the short half-lives of many radioisotopes. arizona.eduarizona.edu The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click reaction, provides an efficient method for synthesizing radiolabeled molecules. nih.gov

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes such as Gallium-68 (⁶⁸Ga), Fluorine-18 (¹⁸F), or Zirconium-89 (⁸⁹Zr). arizona.edumdpi.commdpi.com The synthesis of these radiotracers often involves conjugating the radionuclide to a targeting molecule. Azepine derivatives have been successfully incorporated into complex radiolabeled constructs for PET imaging. For instance, azepine-containing conjugates have been developed for the immuno-PET imaging of the c-MET receptor, a key target in many cancers, using ⁶⁸Ga. uzh.ch Similarly, azepine-based constructs have been labeled with ⁸⁹Zr for investigating the pharmacokinetics of therapeutic antibodies. uzh.ch

The synthesis of a radiolabeled derivative using this compound would typically involve a two-part strategy:

A targeting molecule (e.g., a peptide, antibody, or small molecule inhibitor) is functionalized with a terminal alkyne group.

The radionuclide is sequestered by a bifunctional chelating agent (discussed in 6.3.2) which is also functionalized with an alkyne.

this compound can then be used in a click reaction. Alternatively, and more commonly, the azidoethyl group of the azepane itself serves as the reactive handle to click onto an alkyne-modified chelator or targeting biomolecule, effectively incorporating the azepane moiety into the final radiopharmaceutical. The azide's stability and specific reactivity make it ideal for the final, often time-sensitive, radiolabeling step. researchgate.netrsc.org

Table 1: Selected Positron-Emitting Radionuclides for PET Imaging

| Radionuclide | Half-Life | Key Application Areas | Common Chelator |

| Gallium-68 (⁶⁸Ga) | 68 min | Neuroendocrine tumors, Prostate cancer imaging | DOTA, NOTA, HBED-CC |

| Zirconium-89 (⁸⁹Zr) | 78.4 hours | Antibody-based imaging (Immuno-PET) | Desferrioxamine (DFO) |

| Copper-64 (⁶⁴Cu) | 12.7 hours | Theranostics, various cancers | DOTA, NOTA, AAZTA |

| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | Targeted Radionuclide Therapy (Theranostics) | DOTA, AAZTA |

| Fluorine-18 (¹⁸F) | 109.8 min | Glucose metabolism, wide use in oncology | Direct covalent labeling |

This table summarizes key properties of radionuclides relevant to the development of radiopharmaceuticals. Data sourced from mdpi.comnih.govnih.gov.

Radiometal-based pharmaceuticals require a bifunctional chelating agent (BFCA) to firmly hold the radioactive metal ion while also providing a reactive group for covalent attachment to a targeting biomolecule. mdpi.comnih.gov Common BFCAs include macrocyclic compounds like DOTA and NOTA, or acyclic chelators like DTPA. nih.gov The choice of chelator is dictated by the specific coordination chemistry of the radiometal being used. nih.gov

The azide group of this compound makes it an excellent partner for integration with BFCAs. The standard approach involves modifying a BFCA, such as DOTA, with a terminal alkyne. This alkyne-functionalized chelator can then be reacted with this compound via a CuAAC click reaction. This creates a stable triazole linkage, covalently attaching the azepane moiety to the chelator. The resulting conjugate can then have its targeting portion attached, or the azepane itself may be part of the targeting pharmacophore. This modular strategy is highly efficient for creating libraries of potential radiopharmaceuticals. mdpi.comillinois.edu An advanced "click-to-chelate" strategy even uses the triazole ring formed during the click reaction as an integral part of the metal-coordinating structure. researchgate.net

Bio-orthogonal Chemistry in Proteomics and Nucleic Acid Research

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.gov The azide-alkyne cycloaddition is the most prominent example and has become an indispensable tool for labeling and studying biomolecules like proteins and nucleic acids. rsc.orgnih.gov The azide group is prized for this work because it is small, stable, and abiotic, meaning it does not participate in biological reactions until its alkyne partner is introduced. nih.gov

Site-specific labeling allows researchers to attach a probe to a precise location on a protein or nucleic acid, which is critical for studying its function and interactions. rsc.orgresearchgate.net A powerful method to achieve this involves genetically encoding a non-canonical amino acid (ncAA) containing either an azide or an alkyne group into a protein at a desired location. nih.govresearchgate.net For example, amino acids like p-azido-L-phenylalanine (pAzF) or L-azidohomoalanine (AHA) can be incorporated into proteins during synthesis. nih.govprotocols.io